3,5-Dibromo-4-(2-phenylethoxy)benzaldehyde
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Overview
Description
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring, and a 2-phenylethoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- typically involves multiple steps One common method starts with the bromination of benzaldehyde to introduce bromine atoms at the 3 and 5 positionsThe reaction conditions often involve the use of bromine or brominating agents, and the etherification step may require the use of a base such as sodium or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-dibromo-4-(2-phenylethoxy)benzoic acid.
Reduction: 3,5-dibromo-4-(2-phenylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atoms and the phenylethoxy group may also contribute to the compound’s reactivity and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzaldehyde: Lacks the 2-phenylethoxy group, making it less complex.
4-(2-Phenylethoxy)benzaldehyde: Lacks the bromine atoms, which may affect its reactivity.
3,5-Dibromo-4-hydroxybenzaldehyde: Has a hydroxyl group instead of the phenylethoxy group.
Uniqueness
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- is unique due to the combination of bromine atoms and the 2-phenylethoxy group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12Br2O2 |
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Molecular Weight |
384.06 g/mol |
IUPAC Name |
3,5-dibromo-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H12Br2O2/c16-13-8-12(10-18)9-14(17)15(13)19-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
InChI Key |
GLMGVQACVYRZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2Br)C=O)Br |
Origin of Product |
United States |
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